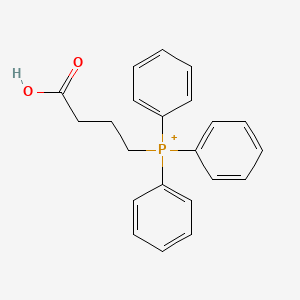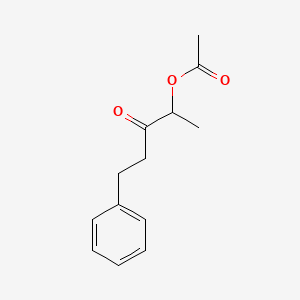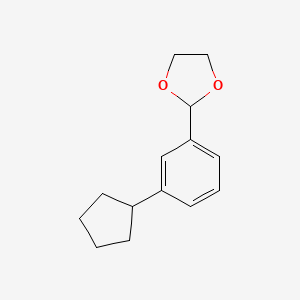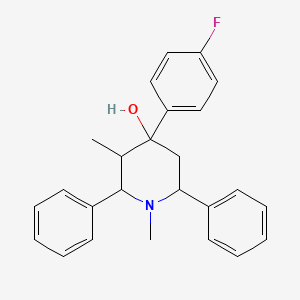![molecular formula C30H43Br2N3O3 B14145511 (E)-1-[2,6-dibromo-4-(octadecyloxy)phenyl]-2-(4-nitrophenyl)diazene CAS No. 732249-54-6](/img/structure/B14145511.png)
(E)-1-[2,6-dibromo-4-(octadecyloxy)phenyl]-2-(4-nitrophenyl)diazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-[2,6-dibromo-4-(octadecyloxy)phenyl]-2-(4-nitrophenyl)diazene is a synthetic organic compound characterized by its unique structure, which includes bromine, nitro, and long alkyl chain substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[2,6-dibromo-4-(octadecyloxy)phenyl]-2-(4-nitrophenyl)diazene typically involves a multi-step process. One common method starts with the bromination of 4-(octadecyloxy)aniline to introduce bromine atoms at the 2 and 6 positions. This is followed by a diazotization reaction, where the amine group is converted into a diazonium salt. The final step involves coupling the diazonium salt with 4-nitrobenzene under controlled conditions to form the desired diazene compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-[2,6-dibromo-4-(octadecyloxy)phenyl]-2-(4-nitrophenyl)diazene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The diazene linkage can be reduced to form corresponding hydrazine derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate (K2CO3), and may be carried out in solvents like dimethylformamide (DMF).
Major Products
Oxidation: Conversion of the nitro group to an amine.
Reduction: Formation of hydrazine derivatives.
Substitution: Introduction of various functional groups in place of bromine atoms.
Wissenschaftliche Forschungsanwendungen
(E)-1-[2,6-dibromo-4-(octadecyloxy)phenyl]-2-(4-nitrophenyl)diazene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Wirkmechanismus
The mechanism of action of (E)-1-[2,6-dibromo-4-(octadecyloxy)phenyl]-2-(4-nitrophenyl)diazene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the diazene linkage can undergo cleavage to release reactive intermediates. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-1-[2,6-dibromo-4-(hexadecyloxy)phenyl]-2-(4-nitrophenyl)diazene
- (E)-1-[2,6-dibromo-4-(dodecyloxy)phenyl]-2-(4-nitrophenyl)diazene
Uniqueness
(E)-1-[2,6-dibromo-4-(octadecyloxy)phenyl]-2-(4-nitrophenyl)diazene is unique due to its long octadecyloxy chain, which imparts distinct physical and chemical properties. This long alkyl chain can enhance the compound’s solubility in organic solvents and influence its interaction with biological membranes, making it a valuable compound for specific applications.
Eigenschaften
CAS-Nummer |
732249-54-6 |
|---|---|
Molekularformel |
C30H43Br2N3O3 |
Molekulargewicht |
653.5 g/mol |
IUPAC-Name |
(2,6-dibromo-4-octadecoxyphenyl)-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C30H43Br2N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-38-27-23-28(31)30(29(32)24-27)34-33-25-18-20-26(21-19-25)35(36)37/h18-21,23-24H,2-17,22H2,1H3 |
InChI-Schlüssel |
KESNRVNZLFBMCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC(=C(C(=C1)Br)N=NC2=CC=C(C=C2)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-phenyl-2-[(8,9,9-trimethyl-5,6,7,8-tetrahydro-5,8-methano-1,2,4-benzotriazin-3-yl)sulfanyl]propanamide](/img/structure/B14145442.png)
![4,7,7-trimethyl-2,3-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B14145453.png)




![5-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)thiophene-2-carboxamide](/img/structure/B14145477.png)


![6-bromo-2-[(3Z)-6-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2,3-dihydro-1H-indol-3-one](/img/structure/B14145487.png)
![2-{[5-(4-chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B14145495.png)

![2-[(Methyltrithio)methyl]furan](/img/structure/B14145501.png)
